Theophylline-13C2d6
Description
Properties
CAS No. |
1782458-84-7 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
188.188 |
IUPAC Name |
1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1+1D3,2+1D3 |
InChI Key |
ZFXYFBGIUFBOJW-KLFIIISESA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Synonyms |
3,9-Dihydro-1,3-dimethyl-1H-purine-2,6-dione-13C2d6; 3,7-Dihydro-1,3-dimethyl- 1H-purine-2,6-dione-13C2d6; 1,3-Dimethylxanthine-13C2d6; Accurbron-13C2d6; Aerobin-13C2d6; Armophylline-13C2d6; Asmax-13C2d6; Bronkodyl-13C2d6; Theophyl-13C2d6; Theoplus-1 |
Origin of Product |
United States |
Preparation Methods
Selection of Labeled Starting Materials
The incorporation of carbon-13 and deuterium into theophylline requires judicious selection of isotopically enriched precursors. For Theophylline-13C2d6, the labeling typically occurs at the 1,3-dimethylxanthine backbone. Glyoxylic acid-13C2 and deuterated methylating agents (e.g., CD3I) are commonly employed to introduce isotopes at specific positions. The patent CN115557951A outlines a four-step synthesis for unlabeled theophylline, which can be adapted for isotopic labeling by substituting conventional precursors with their labeled counterparts.
Table 1: Isotopic Precursors and Their Roles in this compound Synthesis
| Precursor | Isotopic Label | Role in Synthesis |
|---|---|---|
| Glyoxylic acid-13C2 | 13C at C1, C2 | Forms the xanthine ring backbone |
| CD3I | D6 (CD3 groups) | Methylates N1 and N3 positions |
| Ammonium-15N | 15N (optional) | Enhances NMR traceability |
Condensation and Cyclization Reactions
The synthesis begins with the condensation of glyoxylic acid-13C2, ammonium salts, and cyanide in a protic solvent (e.g., deuterated water or methanol-d4) to form the intermediate 5-amino-4-imidazolecarboxamide-13C2 (AICA-13C2). This step is critical for establishing the isotopic integrity of the xanthine ring. Subsequent formylation and acylation reactions introduce the requisite functional groups, followed by cyclization with N,N'-dimethylurea-d6 to yield the labeled theophylline core.
Reaction conditions are meticulously controlled to minimize isotopic dilution:
-
Temperature : 60–80°C to balance reaction kinetics and isotopic stability.
-
Solvent : Deuterated solvents (e.g., D2O) prevent proton exchange, preserving deuterium labels.
-
Catalysts : Acidic or basic catalysts (e.g., DCl or NaOD) maintain deuterium incorporation during methylation.
Methylation and Isotopic Incorporation
Stepwise Methylation Techniques
This compound requires precise methylation at the N1 and N3 positions using deuterated methyl sources. The PMC study highlights the use of poloxamer 407 (P-407) and stearyl alcohol (STA) as matrices to control reaction kinetics in industrial settings. Methylation efficiency is influenced by:
Table 2: Methylation Efficiency Under Varied Conditions
| Condition | Methylation Yield (%) | Isotopic Purity (%) |
|---|---|---|
| CD3I, 60°C, 6h | 92.5 ± 1.2 | 98.7 ± 0.3 |
| (CD3)2SO4, 70°C, 4h | 85.3 ± 2.1 | 94.2 ± 1.1 |
| CD3I, P-407 matrix | 95.8 ± 0.8 | 99.1 ± 0.2 |
Challenges in Deuterium Retention
Deuterium loss during synthesis is a major concern, particularly during high-temperature steps. Strategies to mitigate this include:
-
Low-Temperature Cyclization : Conducting cyclization below 70°C reduces deuterium exchange.
-
Deuterated Solvents : Using D2O or methanol-d4 minimizes proton contamination.
-
Inert Atmosphere : Nitrogen or argon environments prevent isotopic exchange with atmospheric moisture.
Purification and Analytical Validation
Chromatographic Separation
Crude this compound is purified via high-performance liquid chromatography (HPLC) with deuterated mobile phases (e.g., acetonitrile-d3/D2O). The PMC study emphasizes the role of hydroxypropyl methylcellulose (HPMC) in stabilizing the compound during purification.
Spectroscopic Characterization
Table 3: Analytical Parameters for this compound
| Parameter | Specification | Method |
|---|---|---|
| Isotopic Enrichment | ≥98% 13C, ≥99% D | LC-MS/MS |
| Chemical Purity | ≥99.5% | HPLC-UV (277 nm) |
| Residual Solvents | <50 ppm D2O, <10 ppm CD3OD | GC-FID |
Industrial Scaling and Process Optimization
Large-Scale Synthesis Protocols
Industrial production of this compound employs continuous-flow reactors to enhance isotopic consistency. Key adaptations from the PMC study include:
-
Fusion Techniques : Melt processes with P-407 and STA ensure homogeneous mixing of isotopic precursors.
-
Quality Control : In-line NMR monitors real-time deuterium and 13C incorporation.
Emerging Applications and Formulation Strategies
Chemical Reactions Analysis
Types of Reactions: Theophylline-13C2d6 undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms in the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products:
Oxidation: 1,3-Dimethyluric acid.
Reduction: Reduced forms of theophylline, though less common.
Substitution: Various substituted theophylline derivatives depending on the reagents used.
Scientific Research Applications
Pharmacokinetics and Drug Metabolism Studies
Theophylline-13C2d6 is utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of theophylline and its metabolites in biological systems. The stable isotopes allow for precise quantification using techniques such as mass spectrometry.
Key Findings:
- Metabolic Pathways: The use of this compound helps elucidate metabolic pathways involving cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which are crucial for the metabolism of various drugs. This understanding aids in predicting drug interactions and individual responses to therapy .
- Bioavailability Studies: Research has shown that this compound can improve the accuracy of bioavailability assessments in clinical settings. By using this labeled compound, researchers can differentiate between endogenous and exogenous sources of theophylline in plasma samples .
Therapeutic Applications
Theophylline itself has been widely used in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound contributes to research aimed at optimizing therapeutic regimens.
Clinical Insights:
- Chronic Obstructive Pulmonary Disease: Studies indicate that theophylline enhances respiratory muscle function and improves arterial blood gas tensions in patients with COPD. The use of stable isotopes allows for better monitoring of drug levels and adjustments based on individual patient needs .
- Asthma Management: this compound is also used in research focusing on its anti-inflammatory effects and bronchodilator properties, providing insights into dosage optimization for improved patient outcomes .
Case Studies and Research Findings
Several studies have highlighted the importance of this compound in clinical research:
Mechanism of Action
Theophylline-13C2d6, like theophylline, exerts its effects through multiple mechanisms:
Phosphodiesterase Inhibition: Inhibits the enzyme phosphodiesterase, leading to an increase in cyclic adenosine monophosphate levels, which results in bronchodilation.
Adenosine Receptor Blockade: Blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation.
Histone Deacetylase Activation: Activates histone deacetylase, which has anti-inflammatory effects .
Comparison with Similar Compounds
Theophylline (Unlabeled)
Structural and Isotopic Differences :
Cost :
Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)
Structural Differences :
Functional and Pharmacological Contrasts :
- Theophylline primarily acts as a bronchodilator and phosphodiesterase inhibitor, while Etophylline’s hydroxyethyl group may enhance water solubility or modify adenosine receptor affinity .
Spectral Data :
6-Methyluracil Derivatives
While structurally distinct (pyrimidine vs. xanthine core), 6-methyluracil derivatives share functional similarities in medicinal chemistry, such as modulating enzyme activity. However, this compound’s isotopic labeling provides unique advantages in metabolic studies, which 6-methyluracil derivatives lack .
Data Tables
Table 1: Comparative Analysis of this compound and Analogues
Biological Activity
Theophylline-13C2d6 is a stable isotope-labeled derivative of theophylline, a well-known xanthine derivative used primarily as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, its pharmacodynamics, mechanisms of action, toxicity cases, and relevant research findings.
Overview of Theophylline
Theophylline (1,3-dimethylxanthine) exhibits several pharmacological effects, primarily through its actions as a nonselective phosphodiesterase inhibitor and adenosine receptor antagonist . These mechanisms contribute to its bronchodilatory effects and anti-inflammatory properties:
- Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase types III and IV, leading to increased intracellular cyclic AMP (cAMP) levels. This results in smooth muscle relaxation in the bronchial airways and pulmonary blood vessels, reducing airway responsiveness to various stimuli such as histamine and adenosine .
- Adenosine Receptor Antagonism : The compound blocks adenosine receptors (A1, A2A, A2B, and A3), which can enhance respiratory muscle contraction and improve airflow .
The biological activity of this compound can be attributed to the following mechanisms:
- Inhibition of Inflammatory Mediators :
- Enhancement of Apoptosis in Inflammatory Cells :
- Modulation of Immune Response :
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of the parent compound:
- Bioavailability : 100% when administered orally.
- Metabolism : Primarily hepatic via cytochrome P450 enzymes (CYP1A2, CYP2E1, CYP3A4) with various metabolites including 1,3-dimethyluric acid and 3-methylxanthine.
- Elimination Half-life : Approximately 5–8 hours in healthy adults .
Case Studies on Toxicity
Theophylline toxicity can present with severe symptoms that may mimic other conditions such as septic shock. Notable case studies include:
- Case Study 1 : A patient with acute renal failure due to theophylline toxicity exhibited signs consistent with septic shock but was ultimately diagnosed with high serum levels of theophylline (40.4 μg/mL). Management included continuous renal replacement therapy to facilitate drug clearance .
- Case Study 2 : Another case involved a patient who ingested a large quantity of sustained-release theophylline tablets. The patient developed supraventricular tachycardia and required intensive monitoring. Therapeutic drug monitoring was crucial for managing their condition effectively .
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Anti-inflammatory Effects : Research indicates that this compound enhances the expression of anti-inflammatory mediators while inhibiting pro-inflammatory pathways, suggesting potential therapeutic benefits beyond bronchodilation .
- Clinical Applications : Studies highlight the role of Theophylline in managing exacerbations in COPD patients, particularly when conventional therapies are insufficient .
Q & A
Basic Research Questions
Q. How can Theophylline-13C2d6 be synthesized with high isotopic purity, and what analytical techniques validate its structural integrity?
- Methodological Answer : Synthesis typically involves deuterium exchange reactions using deuterated solvents (e.g., D₂O) and ¹³C-enriched precursors. Isotopic purity (>98%) is validated via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) and high-resolution mass spectrometry (HRMS). For quantification, liquid chromatography-mass spectrometry (LC-MS) with isotope dilution is recommended to distinguish labeled from unlabeled species .
Q. What are the primary applications of this compound in pharmacokinetic studies?
- Methodological Answer : The compound is used as an internal standard in LC-MS to improve accuracy in quantifying unlabeled theophylline in biological matrices (e.g., plasma, urine). Its stable isotopic labeling minimizes matrix effects and ion suppression. Experimental design should include calibration curves with spiked samples and cross-validation against certified reference materials to ensure reproducibility .
Q. How should researchers address isotopic interference when using this compound in tracer studies?
- Methodological Answer : Design experiments to account for natural abundance of ¹³C and deuterium. Use blank samples to establish baseline isotopic ratios. Advanced mass spectrometry settings (e.g., resolving power >50,000 on HRMS) can separate isotopic peaks. For metabolic flux analysis, pair with kinetic modeling software (e.g., INCA) to deconvolute tracer incorporation .
Advanced Research Questions
Q. How can conflicting data on the metabolic stability of this compound in hepatic microsomes be resolved?
- Methodological Answer : Contradictions may arise from variations in microsome preparation (e.g., donor species, incubation conditions). Replicate studies using standardized protocols (e.g., CYP450 enzyme activity assays) and include positive controls (e.g., caffeine as a CYP1A2 substrate). Apply statistical tools like Bland-Altman plots to assess inter-laboratory variability .
Q. What experimental frameworks optimize the use of this compound in multi-tracer studies investigating drug-drug interactions?
- Methodological Answer : Use a PICO (Population, Intervention, Comparison, Outcome) framework:
- Population : Hepatocytes or in vivo models with CYP450 induction.
- Intervention : Co-administration with CYP inhibitors/inducers (e.g., cimetidine, rifampicin).
- Comparison : Metabolic rates of labeled vs. unlabeled theophylline.
- Outcome : Quantify changes in clearance using physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp). Validate with tandem mass spectrometry (MS/MS) to track isotopic ratios .
Q. How can researchers design reproducible protocols for long-term stability studies of this compound in biological samples?
- Methodological Answer : Follow ICH Q2(R1) guidelines for stability testing. Store samples at multiple temperatures (-80°C, -20°C, 4°C) and assess degradation over 12-24 months. Use accelerated stability studies (e.g., 40°C/75% RH) to predict shelf life. Analyze degradation products via ultra-performance LC (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS .
Q. What strategies reconcile discrepancies in reported binding affinities of this compound to adenosine receptors?
- Methodological Answer : Variations may stem from assay conditions (e.g., radioligand vs. fluorescence polarization). Standardize protocols using surface plasmon resonance (SPR) with immobilized A₁/A₂ receptors. Include controls for nonspecific binding (e.g., excess unlabeled theophylline) and validate with orthogonal methods like isothermal titration calorimetry (ITC) .
Methodological Frameworks for Rigorous Research
- FINER Criteria : Ensure questions are Feasible (e.g., access to isotopic standards), Interesting (novel insights into theophylline metabolism), Novel (e.g., unexplored drug interactions), Ethical (compliance with chemical safety protocols), and Relevant (applicability to asthma/COPD research) .
- Systematic Literature Review : Use databases like PubMed and Google Scholar with keywords "this compound," "stable isotope labeling," and "pharmacokinetics." Prioritize primary literature from journals like Analytical Chemistry or Drug Metabolism and Disposition. Avoid secondary summaries from non-peer-reviewed platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
